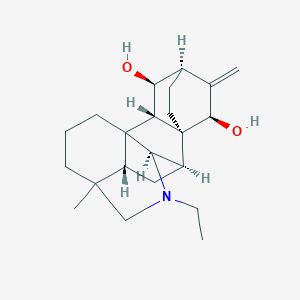
Denudatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol is a diterpenoid alkaloid predominantly found in plants of the Aconitum and Delphinium genera. This compound is part of the C20-diterpenoid alkaloids, characterized by their complex polycyclic structures and significant pharmacological properties. (1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol has been traditionally used in various medicinal applications, particularly in traditional Chinese medicine, due to its notable biological activities .
Applications De Recherche Scientifique
(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antiarrhythmic properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Target of Action
Denudatine, a diterpenoid alkaloid, primarily targets ion channels in the central nervous system (CNS) . It modulates the activity of these channels, which play a crucial role in neurological and cardiovascular functions .
Mode of Action
This compound interacts with its targets, primarily ion channels, by selectively blocking them . For instance, it has been found to affect the action potential of ventricular fibers and inhibit the arrhythmogenic action of aconitine .
Biochemical Pathways
This compound is part of the diterpenoid alkaloids (DAs) family, which originates through the amination reaction of tetra or pentacyclic diterpenoids . The compound is involved in the ent-atisane cyclase pathway, where the originally formed this compound framework undergoes skeletal rearrangement .
Pharmacokinetics
The diterpenic backbone of das, including this compound, provides suitable lipid solubility
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of ion channel activity. This modulation can lead to various neurological and cardiovascular effects . For instance, this compound has been found to affect the action potential of ventricular fibers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of denudatine involves intricate organic reactions due to its complex structure. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.2]octane core of the molecule. This is followed by a series of rearrangements and functional group modifications to achieve the final structure .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as Aconitum and Delphinium plants. The extraction process includes solvent extraction, purification, and crystallization to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: (1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol undergoes various chemical reactions, including:
Oxidation: This reaction introduces oxygen-containing functional groups into the molecule.
Reduction: This reaction removes oxygen or adds hydrogen to the molecule.
Substitution: This reaction replaces one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or alcohols .
Comparaison Avec Des Composés Similaires
- Aconitine
- Talatisamine
- Liljestrandisine
- Panicutine
- Vilmorrianone
(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol’s unique structure and pharmacological properties make it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
26166-37-0 |
|---|---|
Formule moléculaire |
C22H33NO2 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
(1S,5R,10S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |
InChI |
InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15?,16?,17?,18?,19?,20-,21-,22-/m0/s1 |
Clé InChI |
OVXLNQAYPUEDSI-OJUGFABFSA-N |
SMILES |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
SMILES isomérique |
CCN1C[C@@]2(CCC[C@@]34C2CC(C31)[C@]56C4C(C(CC5)C(=C)C6O)O)C |
SMILES canonique |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
Pictogrammes |
Acute Toxic |
Synonymes |
denudatine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















